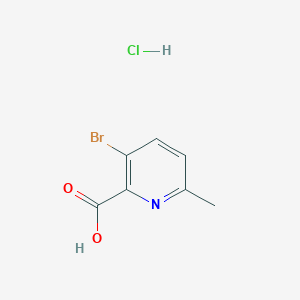
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a carboxylic acid group, and two amino groups attached to a butanoic acid backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the specific reactivity and compatibility of the different functional groups.Molecular Structure Analysis
The molecular structure of such a compound could be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino groups might be involved in acid-base reactions, while the carboxylic acid group could participate in esterification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, could be determined through various laboratory tests.Scientific Research Applications
Molecular Structure Analysis
The molecular and crystal structure of compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been thoroughly analyzed using techniques such as single-crystal X-ray diffraction. These analyses provide insights into the hydrogen bonding patterns and supramolecular structures that are key in understanding the chemical behavior and reactivity of such compounds. For instance, N-(pyridin-3-yl)-succinamic acid, a compound with structural similarities, demonstrates significant hydrogen bonding interactions leading to the formation of dimensional zig-zag sheets, which are crucial for its chemical properties and potential applications in material science and medicinal chemistry (Naveen et al., 2016).
Catalytic Applications
Certain compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have shown potential as catalysts in chemical reactions. For example, sulfonated Schiff base copper(II) complexes have been investigated for their efficiency and selectivity in the oxidation of alcohols, demonstrating the potential of such compounds in catalysis and organic synthesis. These findings could lead to the development of new, more efficient catalytic processes in the chemical industry (Hazra et al., 2015).
Synthetic Applications
Compounds with structural features similar to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been utilized in the synthesis of novel chemical entities. For instance, the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles and their hydrogenated analogs showcases the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and materials science (Rodinovskaya et al., 2003).
Supramolecular Chemistry
The study of hydrogen bonding and supramolecular interactions in compounds related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid provides valuable insights into the design of new materials and the understanding of molecular recognition processes. These studies are fundamental in the fields of crystal engineering and the development of novel functional materials (PrakashShet et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, or investigating its potential uses in fields like medicine or materials science.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you may need to consult a chemist or a relevant expert.
properties
IUPAC Name |
4-(4-ethoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-15-7-5-14(6-8-15)21-17(22)10-16(18(23)24)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSJZLOUPLSJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)
![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)

